Methyl 3-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)-2-hydroxy-2-methylpropanoate
Overview
Description
“Methyl 3-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)-2-hydroxy-2-methylpropanoate” is a chemical compound with the molecular formula C9H10BrNO3 and a molecular weight of 260.08 . It is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10BrNO3/c1-14-9(13)4-5-11-6-7(10)2-3-8(11)12/h2-3,6H,4-5H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical and Chemical Properties Analysis
This compound has a molecular weight of 260.08 . It appears as a powder and is typically stored at room temperature . More specific physical and chemical properties like melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Food Preservation
Research has demonstrated the potential of hydroxypyridinone derivatives, which share structural similarities with the specified compound, in extending the shelf life of shrimp. These compounds exhibit significant antimicrobial and antioxidant activities, suggesting their applicability in food preservation (Dai et al., 2016).
Synthetic Methodologies
Studies on dihydropyridin derivatives reveal their significance in the synthesis of complex molecules. Such compounds have been utilized in the preparation of azo dyes incorporating 2-aminothiazole, showcasing their utility in synthetic chemistry for developing molecules with potential biological activities (Ravi et al., 2020). Another study highlights the efficient synthesis of methyl 3-hydroxypropanoate, underscoring the compound's role in creating valuable intermediates for further chemical synthesis (Yu-zhou & Zhen-kang, 2008).
Antimicrobial Activities
The Schiff-base zinc(II) complexes derived from compounds structurally related to the specified chemical have been explored for their antibacterial activities. These complexes exhibit potential in combating bacterial infections, highlighting the compound's relevance in developing new antimicrobial agents (Guo, 2011).
Material Science
In material science, dihydropyridin derivatives are investigated for their inhibitory properties against corrosion, offering insights into the development of new corrosion inhibitors for mild steel in acidic media. This application signifies the compound's importance in protecting industrial materials (Arrousse et al., 2021).
Properties
IUPAC Name |
methyl 3-(5-bromo-2-oxopyridin-1-yl)-2-hydroxy-2-methylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO4/c1-10(15,9(14)16-2)6-12-5-7(11)3-4-8(12)13/h3-5,15H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMOBEMHQWKYURJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=C(C=CC1=O)Br)(C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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